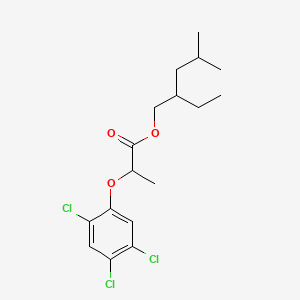

2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propanoate

CAS No.: 53404-10-7

Cat. No.: VC18696318

Molecular Formula: C17H23Cl3O3

Molecular Weight: 381.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53404-10-7 |

|---|---|

| Molecular Formula | C17H23Cl3O3 |

| Molecular Weight | 381.7 g/mol |

| IUPAC Name | (2-ethyl-4-methylpentyl) 2-(2,4,5-trichlorophenoxy)propanoate |

| Standard InChI | InChI=1S/C17H23Cl3O3/c1-5-12(6-10(2)3)9-22-17(21)11(4)23-16-8-14(19)13(18)7-15(16)20/h7-8,10-12H,5-6,9H2,1-4H3 |

| Standard InChI Key | FHZWKJQPDFHFTI-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC(C)C)COC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propanoate consists of:

-

Phenoxy backbone: A 2,4,5-trichlorophenoxy group, providing lipophilicity and resistance to microbial degradation.

-

Ester linkage: A propanoate ester bonded to a branched 2-ethyl-4-methylpentyl chain, enhancing solubility in non-polar matrices.

Molecular Formula:

Molecular Weight: 397.72 g/mol (calculated from atomic masses).

Comparative Physicochemical Properties

Table 1 contrasts this compound with the structurally similar 2,4-D 2-ethyl-4-methylpentyl ester :

The additional chlorine atom in the 2,4,5-trichlorophenoxy group increases molecular weight and lipophilicity compared to 2,4-dichlorophenoxy analogs .

Synthesis and Manufacturing

Route Design Principles

Drawing from patent WO2012032528A2 , which avoids toxic cyanating agents, a feasible synthesis involves:

-

Chlorophenol preparation: Nitration and reduction of para-substituted phenols to introduce chlorine atoms.

-

Esterification: Reacting 2,4,5-trichlorophenoxypropanoic acid with 2-ethyl-4-methylpentanol using acid catalysts (e.g., ).

Critical Step: Purification via hydrochloride salt formation, as demonstrated for related thiazolecarboxylates , could enhance yield (>90%) and purity (>99%).

Process Optimization Challenges

-

Side reactions: Chlorine displacement during esterification may produce dichlorinated byproducts.

-

Safety: Handling trichlorophenols requires stringent controls due to dioxin formation risks .

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume